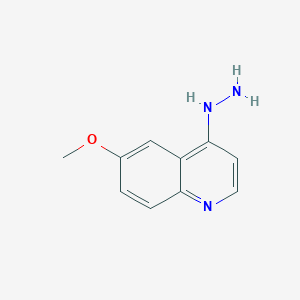
4-ヒドラジニル-6-メトキシキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials and chemical sensors.
作用機序
Target of Action
4-Hydrazinyl-6-methoxyquinoline is a heterocyclic compound It is known that quinoline derivatives have been used since ancient times for the treatment of diseases like malaria .
Mode of Action
It is known that quinoline derivatives interact with cells and have significant bioactivity .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways .
Result of Action
It is known that quinoline derivatives have significant bioactivity .
生化学分析
Cellular Effects
The cellular effects of 4-Hydrazinyl-6-methoxyquinoline are also under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Hydrazinyl-6-methoxyquinoline is not fully understood. It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The metabolic pathways that 4-Hydrazinyl-6-methoxyquinoline is involved in are not fully understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of 4-Hydrazinyl-6-methoxyquinoline and any effects on its activity or function are not well-documented. Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydrazinyl-6-methoxyquinoline can be synthesized by reacting 4-chloro-6-methoxyquinoline with hydrazine monohydrate in the presence of concentrated hydrochloric acid . The reaction typically involves dissolving 4-chloro-6-methoxyquinoline and hydrazine monohydrate in methanol, followed by the addition of concentrated hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for 4-Hydrazinyl-6-methoxyquinoline are not extensively documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes.
化学反応の分析
Types of Reactions: 4-Hydrazinyl-6-methoxyquinoline undergoes various chemical reactions, including condensation, substitution, and cyclization reactions .
Common Reagents and Conditions:
Condensation Reactions: Often involve hydrazine derivatives and aldehydes or ketones.
Substitution Reactions: Typically use halogenated quinoline derivatives and nucleophiles like hydrazine.
Cyclization Reactions: Can involve the formation of pyrazole or other heterocyclic rings.
Major Products: The reactions can yield a variety of products, including pyrazoloquinoline derivatives and other heterocyclic compounds .
類似化合物との比較
Quinoline: A parent compound with a wide range of biological activities.
4-Chloro-6-methoxyquinoline: A precursor in the synthesis of 4-Hydrazinyl-6-methoxyquinoline.
Pyrazoloquinoline Derivatives: Compounds with similar structural features and biological activities.
Uniqueness: 4-Hydrazinyl-6-methoxyquinoline stands out due to its specific hydrazinyl and methoxy functional groups, which contribute to its unique chemical reactivity and biological properties .
特性
IUPAC Name |
(6-methoxyquinolin-4-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-7-2-3-9-8(6-7)10(13-11)4-5-12-9/h2-6H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSTXGKKPCBKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)
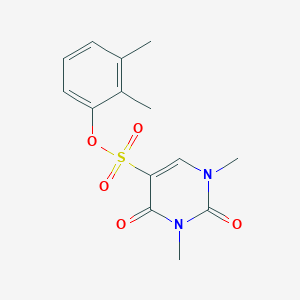
![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)

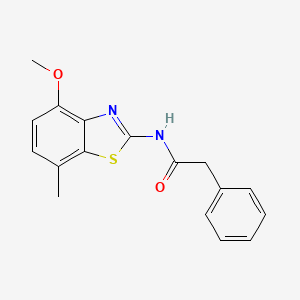
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)
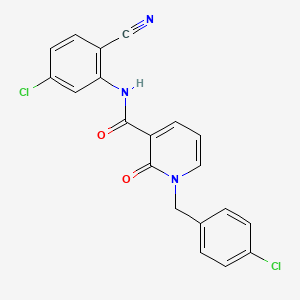
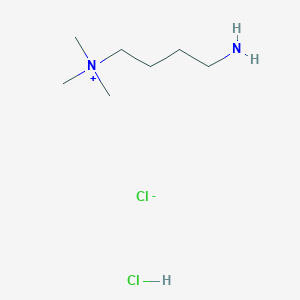
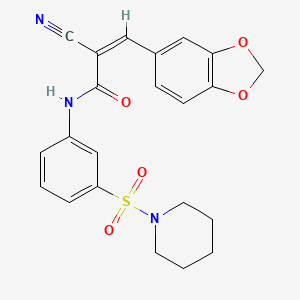
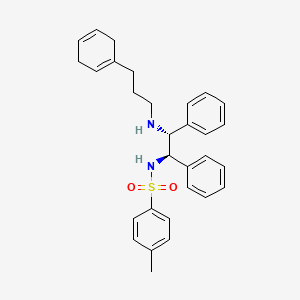
![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)
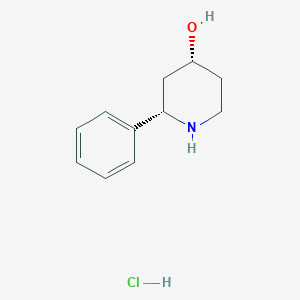
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)
